molecular formula C6H4N4 B3050359 Pyrido[2,3-e][1,2,4]triazine CAS No. 254-97-7

Pyrido[2,3-e][1,2,4]triazine

Cat. No.: B3050359
CAS No.: 254-97-7
M. Wt: 132.12 g/mol
InChI Key: GHKGSHZMWWDYKI-UHFFFAOYSA-N
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Description

Pyrido[2,3-e][1,2,4]triazine represents a privileged nitrogen-rich heterocyclic scaffold in medicinal chemistry and agrochemical research. This potent aza-analog of pyrido[2,3-b]pyrazine has demonstrated significant fungicidal activity by promoting fungal tubulin polymerization, which leads to the disruption of microtubule dynamics—a mode of action also exploited in certain cancer therapeutics . Its core structure serves as a fundamental building block for constructing more complex molecular architectures with enhanced biological properties. Research has shown that annellation and functionalization of this scaffold can lead to compounds with promising anticancer activity against various human cancer cell lines, including colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) . The synthetic versatility of the pyridotriazine core allows for diverse modifications, enabling the synthesis of novel derivatives such as spiro compounds and propellanes for diversity-oriented synthesis in drug discovery campaigns . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-e][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-5-6(7-3-1)8-4-9-10-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKGSHZMWWDYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559674
Record name Pyrido[2,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-97-7
Record name Pyrido[2,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 2,3 E 1 2 3 Triazine and Its Analogues

Cyclization Strategies

The formation of the pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazine ring system is predominantly achieved through various cyclization strategies. These methods involve the construction of the triazine ring onto a pre-existing pyridine (B92270) scaffold.

Intramolecular Cyclodehydration via Polyphosphoric Acid Mediation

Intramolecular cyclodehydration is a key method for the synthesis of fused heterocyclic systems. In the context of pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazines, this strategy often employs polyphosphoric acid (PPA) as a condensing and dehydrating agent. A notable example involves the cyclization of N'-(2-nitrophenyl)-N'-phenylbenzohydrazide. While this specific precursor leads to a benzotriazinyl radical, the underlying principle of PPA-mediated cyclodehydration of a hydrazide derivative is a valid approach for forming the triazine ring. acs.org The synthesis involves the preparation of a suitable hydrazide precursor attached to the pyridine ring, which upon treatment with PPA, undergoes cyclization to furnish the desired pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazine. The reaction proceeds through the activation of the carboxylic acid moiety by PPA, followed by an intramolecular nucleophilic attack from the adjacent amino group and subsequent dehydration.

One-Pot Condensation Reactions with Amino Precursors

Starting MaterialsReagents and ConditionsProductYield
1,6-diaminopyridine-2-one, benzaldehyde (B42025) derivatives, ethyl cyanoacetate (B8463686), ninhydrinAcetic acid, 50°C, 1hEthyl 3-cyano-2-aryl-4,7-dioxo-4,7-dihydroindeno[1,2-e]pyrido[1,2-b] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazine-1-carboxylate85%
2,3-diaminopyridine (B105623), ethyl aroylacetatesToluene, reflux3,5-dihydro-4H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netdiazepin-4-onesN/A

Table 1: Examples of One-Pot Condensation Reactions

Reductive Cyclization of Nitroarylhydrazides

Reductive cyclization offers a powerful strategy for the synthesis of nitrogen-containing heterocycles. The synthesis of pyrido-fused 1,2,4-triazinyl radicals has been successfully achieved through the reductive cyclization of N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides. acs.org This method involves the reduction of a nitro group on the pyridine ring to an amino group, which then undergoes intramolecular cyclization with a hydrazide functionality. Mild reducing agents are typically employed to selectively reduce the nitro group without affecting other functional groups present in the molecule. The subsequent acid-mediated cyclodehydration leads to the formation of the triazine ring. acs.org This approach is particularly useful for synthesizing specifically substituted pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazines.

Cyclocondensation of Diaminopyridines with Bifunctional Compounds

The cyclocondensation of diaminopyridines with various bifunctional electrophiles is a widely used and versatile method for the construction of the pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazine ring system. researchgate.netnih.govacs.org Specifically, 2,3-diaminopyridine can be reacted with a range of 1,2-dicarbonyl compounds, such as glyoxals, α-keto esters, and diketones, to afford the corresponding pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazines. mdpi.com The reaction typically proceeds by the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and one of the carbonyl groups of the bifunctional reagent, followed by an intramolecular cyclization and dehydration to form the stable aromatic triazine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the diaminopyridine and the bifunctional compound.

Diaminopyridine PrecursorBifunctional ReagentProduct
2,3-Diaminopyridine1,1,1-trichloro-4-phenyl-4-methoxybut-3-en-2-one2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netdiazepin-4-one
2,3-DiaminopyridineEthyl benzoylacetate2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netdiazepin-4-one

Table 2: Cyclocondensation of Diaminopyridines

Advanced Cyclization Approaches (e.g., Microwave-Assisted Synthesis)

To enhance the efficiency and sustainability of synthetic processes, advanced techniques such as microwave-assisted synthesis have been applied to the preparation of pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazines and their analogues. mdpi.commdpi.com Microwave irradiation can significantly accelerate the rate of cyclization reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. mdpi.com This technique has been successfully employed in the condensation of diaminopyridines with dicarbonyl compounds, providing a rapid and efficient route to the desired heterocyclic systems. mdpi.com The use of solvent-free conditions or green solvents in combination with microwave heating further enhances the environmental friendliness of these synthetic protocols.

Reaction TypeConditionsAdvantages
Condensation of 1,2-diamines with 1,2-dicarbonyl compoundsMicrowave irradiation, solvent-freeShorter reaction times, good yields
Synthesis of fused thiazolo quinazoline (B50416) derivatives from chalcones and other reagentsMicrowave irradiation, solvent-freeOperational simplicity, higher yields

Table 3: Microwave-Assisted Synthesis of Fused Triazines

Nucleophilic Substitution Reactions for PyridoCurrent time information in Bangalore, IN.yu.edu.jomdpi.comtriazine Construction

The construction of the pyrido[2,3-e] Current time information in Bangalore, IN.yu.edu.joresearchgate.nettriazine skeleton can also be achieved through strategies involving nucleophilic substitution reactions on appropriately substituted pyridine precursors. A key approach involves the use of dihalopyridines, where sequential nucleophilic substitution reactions lead to the formation of the fused triazine ring. For instance, the palladium-catalyzed cross-coupling reaction between a 2,3-dihalopyridine and an aminobenzodiazine can be employed to construct the pyridotriazine system in a one-pot process. acs.org This methodology allows for the introduction of various substituents onto the heterocyclic core, providing access to a diverse range of derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and regioselectivity in these coupling reactions. Furthermore, the functionalization of the 1,2,4-triazine (B1199460) ring can be achieved via ipso-substitution of a cyano group, offering another route for modification. chimicatechnoacta.ru

Nucleophilic Substitution of Hydrogen (SNAr) in Triazine Systems

The nucleophilic aromatic substitution of hydrogen (SNAr) is a key reaction in the synthesis and functionalization of electron-deficient heterocyclic systems like 1,2,4-triazines. This method allows for the direct introduction of various nucleophiles onto the triazine ring.

In the context of synthesizing pyrazolo[4,3-e] nih.govacs.orgsci-hub.setriazine derivatives, a notable application of SNAr has been reported. mdpi.com The synthesis starts from 5-acyl-1,2,4-triazine derivatives, which are obtained through the nucleophilic substitution of hydrogen on 1,2,4-triazines with nitroalkane anions. mdpi.com These 5-acyl-1,2,4-triazines then react with hydrazine (B178648) derivatives. mdpi.com The proposed mechanism involves an intramolecular ring closure of the resulting hydrazones. mdpi.com This closure proceeds via a protonated hydrazone intermediate, followed by an intramolecular attack of a hydrazine nitrogen atom onto the C6 position of the 1,2,4-triazine ring, forming a σH adduct. mdpi.com Subsequent air oxidation leads to the final pyrazolo[4,3-e] nih.govacs.orgsci-hub.setriazine product. mdpi.com

The efficiency of this reaction is influenced by the nature of the substituents on the phenyl ring of the phenylhydrazones. Electron-donating groups, such as methyl or methoxy (B1213986) groups, lead to shorter reaction times and higher yields. mdpi.com Conversely, electron-withdrawing groups like chloro or nitro groups result in longer reaction times and lower yields. mdpi.com

Furthermore, 1,2,4-triazine 4-oxides have been shown to undergo nucleophilic substitution of hydrogen with cyanamide (B42294) in the presence of a base to yield 5-cyanoimino-1,2,4-triazines. researchgate.net These products exist in the form of 5-cyanoimino-2,5-dihydro-1,2,4-triazines. researchgate.net The reaction of 1,2,4-triazine 4-oxides with stable carbanions can also lead to 5-substituted 1,2,4-triazines through a deoxygenative nucleophilic substitution of hydrogen. researchgate.net

Replacement of Leaving Groups (e.g., Methylsulfonyl) in Annulated Triazines

The functionalization of annulated triazine systems can be effectively achieved through the nucleophilic substitution of a suitable leaving group. The methylsulfonyl group (SO₂CH₃) is a particularly effective leaving group in the 1,2,4-triazine series, exhibiting greater reactivity compared to the methylsulfanyl (SCH₃) group. mdpi.com

In the pyrazolo[4,3-e] nih.govacs.orgsci-hub.setriazine system, the methylsulfanyl group at the C5 position was found to be unreactive towards nucleophilic agents. mdpi.com To enhance the reactivity for SNAr reactions, the methylsulfanyl group was oxidized to the more electron-withdrawing methylsulfonyl group. mdpi.com This modification allows for the successful substitution at the C5 position with a variety of O-, N-, S-, and C-nucleophiles, providing a versatile method for introducing diverse functionalities into the pyrazolo[4,3-e] nih.govacs.orgsci-hub.setriazine scaffold. mdpi.com

This strategy highlights the importance of activating the heterocyclic ring towards nucleophilic attack by introducing a potent leaving group, thereby expanding the synthetic utility of these systems for creating novel derivatives.

Innovative Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of innovative protocols for the synthesis of pyrido nih.govacs.orgsci-hub.setriazine derivatives, focusing on efficiency, safety, and greener reaction conditions.

Q-Tube Reactor-Assisted High-Pressure Synthesis

An efficient and safe method for synthesizing novel pyrido[1,2-b] nih.govacs.orgsci-hub.setriazine derivatives utilizes a Q-tube reactor to facilitate reactions under high-pressure conditions. nih.govacs.orgresearchgate.net This approach involves the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids, such as pyruvic acid and phenylglyoxylic acid. nih.govacs.org The use of the Q-tube reactor at elevated temperatures (e.g., 130 °C) has been shown to provide significantly higher yields in shorter reaction times compared to traditional refluxing methods. nih.govacs.org For instance, a model reaction yielded the product in 94% after 40 minutes in the Q-tube, demonstrating its superiority. nih.govacs.org The Q-tube system enhances organic reactions by influencing factors that lead to higher efficiency and yields compared to conventional methods. researchgate.net

Brønsted Acid-Catalyzed Transformations (e.g., Trifluoroacetic Acid)

The high-pressure synthesis of pyrido[1,2-b] nih.govacs.orgsci-hub.setriazines is effectively catalyzed by a Brønsted acid, such as trifluoroacetic acid (TFA). nih.govacs.orgacs.org The presence of TFA (typically 10 mol %) in the reaction mixture is crucial for inducing the transformation. nih.govacs.org The acid catalyzes the condensation by protonating the carbonyl oxygen of the α-keto acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyridine precursor. acs.org This catalytic approach, combined with the high-pressure conditions of the Q-tube reactor, provides an efficient pathway to the desired fused heterocyclic systems. nih.govacs.org The use of TFA has also been noted in other acid-catalyzed three-component reactions for synthesizing related fused indole (B1671886) systems. researchgate.net

Multi-Step Procedures Involving S-Alkylation and Intramolecular Cyclization

A multi-step synthetic route has been developed for the synthesis of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which involves S-alkylation followed by intramolecular cyclization. nih.gov The synthesis begins with the S-alkylation of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate. nih.gov This S-alkylation occurs selectively and rapidly. researchgate.net The subsequent intramolecular cyclization of the S-alkylated intermediates is achieved using microwave irradiation in polyphosphoric acid (PPA). nih.govresearchgate.net This cyclization occurs regioselectively at the N2-position of the 1,2,4-triazine ring. nih.govresearchgate.net The resulting ester is then hydrolyzed and can be further derivatized, for example, through amidation. nih.gov This multi-step procedure allows for the construction of complex fused heterocyclic systems with good yields. nih.gov

Regioselective Synthesis and Control in Pyridonih.govacs.orgsci-hub.setriazine Formation

Regioselectivity is a critical aspect of the synthesis of pyrido nih.govacs.orgsci-hub.setriazine derivatives, as the precursors often contain multiple reactive sites. The control of regioselectivity ensures the formation of the desired isomer and minimizes the formation of side products.

One common strategy involves the cyclocondensation of diamino precursors with α,β-bifunctional compounds. scielo.br For instance, the reaction of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with α,β-bifunctional reagents proceeds regioselectively. scielo.br The reaction is initiated by the condensation of the more nucleophilic N-amino group (N-NH₂) with the more electrophilic carbon center of the bifunctional compound, followed by cyclization to yield the pyrido[1,2-b] nih.govacs.orgsci-hub.setriazine derivatives. scielo.br

In another example, the synthesis of imidazo[4,5-e] nih.govthiazino[3,2-b] nih.govacs.orgsci-hub.setriazines is achieved through the reaction of imidazotriazinethiones with ethyl phenylpropiolate in the presence of sodium methoxide (B1231860) in methanol. researchgate.net This reaction proceeds via a Michael-type addition of the imidazotriazinethione to the triple bond of the propiolate, followed by an intramolecular cyclization, demonstrating effective regioselective control. researchgate.net

The reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial for controlling the regioselectivity of these cyclization reactions. Careful optimization of these parameters is essential to achieve the desired regiochemical outcome in the formation of the fused triazine ring.

Chemical Reactivity and Transformations of Pyrido 2,3 E 1 2 3 Triazine Scaffolds

Functionalization of the Pyridomdpi.combenchchem.comnih.govtriazine Core

The functionalization of the pyrido mdpi.comnih.govtriazine core is a key strategy for modifying its properties and generating a diverse range of derivatives. This can be achieved through various reactions that target specific positions on the heterocyclic ring system.

Derivatization via Nucleophilic Attack at Specific Positions (e.g., C5)

The C5 position of the pyrazolo[4,3-e] mdpi.comnih.govtriazine system is susceptible to nucleophilic substitution, particularly when a suitable leaving group is present. mdpi.com For instance, a methylsulfonyl group at the C5 position has been shown to be an effective leaving group, allowing for the introduction of a variety of nucleophiles. mdpi.com This method enables the functionalization of the pyrido mdpi.comnih.govtriazine system via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com A series of new derivatives have been successfully synthesized using O-, N-, S-, and C-nucleophiles, demonstrating the versatility of this approach. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C5 Position of a Pyrazolo[4,3-e] mdpi.comnih.govtriazine System mdpi.com

Nucleophile Resulting Functional Group
O-nucleophiles Ether or Hydroxy
N-nucleophiles Amino or Substituted Amino
S-nucleophiles Thioether or Thiol

It is important to note that the reactivity of the leaving group is crucial. While a methylsulfonyl group is reactive, a methylsulfanyl group at the same position has been found to be unreactive towards nucleophilic agents. mdpi.com

Reactions with Carbonitrile, Carbonyl, and Isothiocyanate Reagents

The reactivity of the pyrido mdpi.comnih.govtriazine scaffold extends to reactions with various electrophilic reagents, including carbonitriles, carbonyls, and isothiocyanates. The presence of an amino group on the triazine ring provides a nucleophilic center for these reactions. researchgate.net

The interaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with chloroacetonitrile (B46850) leads to the formation of a fused 1,2,4-triazino[4,3-b] mdpi.comnih.govtriazine system. researchgate.net This resulting bicyclic compound can undergo further reactions such as acylation, aroylation, and thioacylation. researchgate.net

Reactions with carbonyl compounds, such as isatin (B1672199) and its derivatives, have been studied with 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, leading to the formation of complex pyrido[1,2-b] mdpi.comnih.govtriazine derivatives. scielo.br The reaction with N-acetylisatine, for instance, proceeds via nucleophilic attack of the more nucleophilic amino group at the α-carbon of the isatin, leading to ring opening and subsequent cyclization. scielo.br

The reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with ethoxycarbonyl isothiocyanate yields thiourea (B124793) derivatives. researchgate.net Similarly, the reaction of cyanoacetamide with benzoyl isothiocyanate produces a thiourea derivative that can be further utilized to synthesize various heterocyclic systems. researchgate.net Phenyl isothiocyanate reacts with hydrazinopyridotriazolopyrimidine to form a pyridotriazolopyrimidine derivative through nucleophilic addition. sapub.org

Annulation and Heterocyclic Ring Fusions

Annulation and heterocyclic ring fusions are powerful strategies for constructing complex, polycyclic systems based on the pyrido mdpi.comnih.govtriazine core. These transformations often lead to novel heterocyclic frameworks with unique chemical and potentially biological properties.

Formation of Polyfused Pyridomdpi.combenchchem.comnih.govtriazine Systems

The synthesis of polyfused heterocyclic systems containing the pyrido mdpi.comnih.govtriazine moiety has been actively explored. researchgate.net One approach involves utilizing precursors like 1,6-diamino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile to construct novel polyfused nitrogen heterocyclic compounds. researchgate.net The thermal opening of a mdpi.comdntb.gov.uatriazin-4(3H)-one ring followed by a [4+2]-cycloaddition reaction with pyridine (B92270) derivatives is another effective method for synthesizing naphtho[2,3-H]pyrido[2,1-b]quinazoline systems. nih.govmdpi.com

A one-pot, three-component reaction of ninhydrin, cyanoacetohydrazide, and ethyl cyanoacetate (B8463686) can lead to the formation of functionalized spiro[indeno[1,2-e]pyrido[1,2-b] mdpi.comnih.govtriazine-7,4′-pyrano[2,3-c]pyrazole] derivatives, incorporating pyran, pyridine, and triazine scaffolds into a single molecule. nih.gov

Synthesis of Imidazo[1,2-b]pyridomdpi.combenchchem.comnih.govtriazine Derivatives

The synthesis of imidazo[1,2-b]pyrido mdpi.comnih.govtriazine derivatives can be achieved through the cyclocondensation of 1,2,4-triazine (B1199460) derivatives with appropriate reagents. A regioselective condensation of an aminotriazine (B8590112) with chloroacetaldehyde (B151913) is a key step in forming the imidazotriazine intermediate. acs.org Subsequent palladium-catalyzed arylation can be employed to introduce further substitution in a highly regioselective manner. acs.org

Exploration of Pyridomdpi.combenchchem.comnih.govtriazino[5,6-f]triazines

The synthesis of pyrido[1,2:2´,3´]triazino[5´,6´-f]triazines has been accomplished through the cyclocondensation of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with α,β-bifunctional compounds. scielo.brresearchgate.net Furthermore, the interaction of 1,6-diamino-(6-chloro-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with 3-chloro-7,8-diphenyl-4H-1,2,4-triazino[4,3-b] mdpi.comnih.govtriazine in pyridine leads to the formation of a pyrido[1,2-b] mdpi.comnih.govtriazino[3',2':3,4]triazino[5,6-e] mdpi.comnih.govtriazine system. scielo.br

Oxidative and Reductive Transformations on the Fused Ring System

The chemical behavior of the pyrido[2,3-e] evitachem.comsci-hub.selodz.pltriazine fused ring system under oxidative and reductive conditions is a critical aspect of its chemistry, influencing its stability and potential for further functionalization. Research in this area, while not exhaustive for this specific isomer, draws parallels from related fused 1,2,4-triazine systems.

Reductive processes involving the pyrido evitachem.comsci-hub.selodz.pltriazine core can target either the pyridine or the triazine portion of the fused system, depending on the reagents and reaction conditions employed.

One of the key reductive methods involves the use of complex metal hydrides. For instance, the reduction of related 3-phenylpyrido[3,2-e]-1,2,4-triazine with lithium aluminum hydride (LAH) in tetrahydrofuran (B95107) (THF) has been shown to selectively reduce the pyridine ring, yielding the corresponding tetrahydro derivative. sci-hub.se Similarly, the unsubstituted pyrido[3,2-e]-1,2,4-triazine undergoes reduction in the pyridine ring to afford the tetrahydro product. sci-hub.se While specific studies on pyrido[2,3-e] evitachem.comsci-hub.selodz.pltriazine are limited, it is plausible that it would exhibit similar reactivity towards strong reducing agents like LAH.

Another common reducing agent, sodium borohydride, has been mentioned as a potential reagent for the reduction of pyrido[3,4-e] evitachem.comsci-hub.selodz.pltriazine, although specific product details are not extensively documented in the available literature.

Catalytic hydrogenation is another important reductive strategy. While direct hydrogenation of the pyrido[2,3-e] evitachem.comsci-hub.selodz.pltriazine ring is not widely reported, related transformations highlight its potential. For example, catalytic hydrogenation with palladium on carbon (Pd/C) has been effectively used for the deoxygenation of benzo[e] evitachem.comsci-hub.selodz.pltriazine N-oxides to the corresponding triazines in nearly quantitative yields. lodz.pl This method is presented as a more efficient alternative to reduction with sodium dithionite. lodz.pl Furthermore, the selective reduction of a nitro group in precursors during the synthesis of pyrido[2,3-e]-as-triazines is achieved using palladium-on-carbon, leading to the formation of the key aminopyridine intermediate which then undergoes cyclization. sci-hub.se

Table 1: Reductive Transformations of Pyrido evitachem.comsci-hub.selodz.pltriazine Analogs

Starting Material Reagent(s) and Conditions Product(s) Source(s)
3-Phenylpyrido[3,2-e]-1,2,4-triazine Lithium aluminum hydride (LAH), Tetrahydrofuran (THF) Tetrahydro-3-phenylpyrido[3,2-e]-1,2,4-triazine sci-hub.se
Pyrido[3,2-e]-1,2,4-triazine Lithium aluminum hydride (LAH) Tetrahydro-pyrido[3,2-e]-1,2,4-triazine sci-hub.se
Benzo[e] evitachem.comsci-hub.selodz.pltriazine N-oxide Palladium on carbon (Pd/C), Hydrogen gas, Ethanol/Ethyl acetate 3-Aminobenzo[e] evitachem.comsci-hub.selodz.pltriazine lodz.pl
3-Acylhydrazino-2-nitropyridine Palladium on carbon (Pd/C), Hydrogen gas, Ethanol 3-Acylhydrazino-2-aminopyridine sci-hub.se
Pyrido[3,4-e] evitachem.comsci-hub.selodz.pltriazine Sodium borohydride Reduced derivatives

The oxidation of the pyrido[2,3-e] evitachem.comsci-hub.selodz.pltriazine scaffold can lead to various products, including N-oxides or further oxidized derivatives, depending on the oxidant and the substitution pattern of the ring system.

N-oxidation is a common transformation for nitrogen-containing heterocycles. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for this purpose. For example, treatment of a thiomethyl-substituted naphthofuro-fused 1,2,4-triazine with m-CPBA results in the oxidation of the sulfur substituent to a methylsulfonyl group. mdpi.com While this is a substituent transformation, it demonstrates the stability of the triazine ring under these oxidative conditions. More directly, m-CPBA has been used for the N-oxidation of 3-substituted 1,2,4-triazines. mdpi.com

The oxidation of dihydro-1,2,4,5-tetrazines to their aromatic counterparts using a variety of oxidizing agents, including [bis(acetoxy)iodo]benzene and m-chloroperoxybenzoic acid, suggests that a partially reduced pyrido[2,3-e] evitachem.comsci-hub.selodz.pltriazine could potentially be aromatized through an oxidative dehydrogenation process. mdpi.com

General oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide have been mentioned as capable of oxidizing the related pyrido[3,4-e] evitachem.comsci-hub.selodz.pltriazine system, which could potentially lead to hydroxylated derivatives, although specific research findings are scarce.

Table 2: Oxidative Transformations of Pyrido evitachem.comsci-hub.selodz.pltriazine Analogs and Related Systems

Starting Material Reagent(s) and Conditions Product(s) Source(s)
3-(Methylthio)-1,2,4-triazine meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane 3-(Methylsulfonyl)-1,2,4-triazine mdpi.com
Dihydro-1,2,4,5-tetrazine derivative [Bis(acetoxy)iodo]benzene 1,2,4,5-Tetrazine derivative mdpi.com
Dihydro-1,2,4,5-tetrazine derivative meta-Chloroperoxybenzoic acid (m-CPBA) 1,2,4,5-Tetrazine derivative mdpi.com
Pyrido[3,4-e] evitachem.comsci-hub.selodz.pltriazine Potassium permanganate or Hydrogen peroxide Oxidized derivatives (e.g., hydroxylated)

Advanced Structural Characterization and Spectroscopic Investigations of Pyrido 2,3 E 1 2 3 Triazine Derivatives

Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of X-ray diffraction data allows for the precise measurement of the distances between atoms (bond lengths) and the angles between adjacent bonds (bond angles). These parameters are fundamental to understanding the geometry and electronic nature of the molecule. For instance, in related heterocyclic systems, the bond lengths within the pyridine (B92270) and triazine rings can indicate the degree of electron delocalization. Dihedral angles, which describe the rotation around a bond, are crucial for defining the three-dimensional shape and potential planarity of the fused ring system. While specific data tables for the parent compound are unavailable, studies on related triazine derivatives highlight the expected ranges for these parameters.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Hydrogen bonding is a particularly important directional interaction that can significantly influence the physical properties of a compound. In derivatives of pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazine that contain suitable functional groups (e.g., amino or hydroxyl groups), the formation of intermolecular hydrogen bonding networks is anticipated. These networks can create complex supramolecular architectures, such as chains, sheets, or three-dimensional frameworks. The analysis of these packing motifs is crucial for understanding polymorphism and solid-state reactivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Unambiguous Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Assignments

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For derivatives of pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazine, the chemical shifts of the protons and carbons in the pyridine and triazine rings provide a detailed map of the electron density distribution within the molecule. For example, in a study of novel fluoroalkylated triazine derivatives for in vivo imaging, ¹H NMR data was recorded on Mercury 300/Mercury 400 (Varian, Palo Alto, CA, USA) or Fourier 300/Avance DRX 400 Bruker (Billerica, MA, USA) instruments. nih.gov The hydrogenated residue of deuterated solvents and/or tetramethylsilane (B1202638) (TMS) were used as internal standards. nih.gov

While specific data for the parent compound is scarce, representative data for a derivative, 4-Fluoro-3-(2-methoxy-7-methylimidazo[5,1-c]pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazin-9-yl)phenol , is presented below.

Table 1: Representative ¹H NMR Chemical Shift Data

CompoundSolventProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
3-(4-Fluoro-3-(2-methoxy-7-methylimidazo[5,1-c]pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazine-9-yl)phenoxy)propyl 4-methylbenzenesulfonateDMSO-d6H-a2.03qui
H-b2.41s
H-c2.76s
H-d4.10t6.1
H-e4.19t6.0
H-f4.29s
H-g7.20-7.25m
H-h7.33d8.8
H-i7.48d8.0
H-j7.55dd11.2, 8.7
H-k7.78d8.0
H-l8.02s
H-m8.35d8.8
Data sourced from a study on fluoroalkylated triazine derivatives. nih.gov

Two-Dimensional NMR Techniques (COSY, ROESY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule. Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically ²J and ³J), which is invaluable for assigning quaternary carbons and piecing together different molecular fragments. The Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of nuclei, which is essential for determining stereochemistry and conformation in solution. While specific 2D NMR studies on the parent pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazine are not detailed in the provided results, the application of these techniques is standard practice in the characterization of such complex heterocyclic systems.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular weight of a compound, which in turn enables the calculation of its elemental composition.

For several derivatives of pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazine, electrospray ionization (ESI) has been used as the ionization method. nih.gov For example, the high-resolution mass spectrum of 4-Fluoro-3-(2-methoxy-7-methylimidazo[5,1-c]pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazin-9-yl)phenol showed an [M+H]⁺ ion at m/z 382.17, which is consistent with its calculated molecular weight. nih.gov

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation of the pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazine core would likely involve characteristic losses of small molecules such as N₂, HCN, or fragments from the substituent groups. A detailed analysis of the fragmentation pathways can provide valuable structural information and confirmation of the proposed structure. While a comprehensive fragmentation analysis for the parent compound is not available, the table below summarizes the mass spectrometry data found for a derivative.

Table 2: High-Resolution Mass Spectrometry Data

CompoundIonization MethodObserved m/zIon Type
4-Fluoro-3-(2-methoxy-7-methylimidazo[5,1-c]pyrido[2,3-e] aau.dknih.govmdpi-res.comtriazin-9-yl)phenolESI382.17[M+H]⁺
Data sourced from a study on fluoroalkylated triazine derivatives. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed structural elucidation of pyrido[2,3-e] cdnsciencepub.comnih.govaip.orgtriazine derivatives. These methods provide a molecular fingerprint, offering profound insights into the functional groups present, the nature of the heterocyclic skeleton, and subtle conformational changes. The vibrational modes of the fused pyridine and triazine rings, as well as the vibrations of any substituents, give rise to a characteristic and interpretable spectrum.

The analysis of these spectra is often enhanced by computational methods, particularly Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the precise assignment of observed spectral bands to specific molecular motions. Such theoretical studies on related heterocyclic systems, like pyrido(2,3-b)pyrazine-2,3-diol and various triazolopyridines, provide a robust framework for interpreting the spectra of pyrido[2,3-e] cdnsciencepub.comnih.govaip.orgtriazine derivatives. mdpi.comrjb.ro

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and provides crucial information on their presence and electronic environment. For instance, in the synthesis of novel pyrido[4,3-e] cdnsciencepub.comnih.govaip.orgtriazino[3,2-c] cdnsciencepub.comnih.govaip.orgthiadiazine 6,6-dioxide derivatives, the appearance of broad absorption bands in the 3543–3417 cm⁻¹ range is characteristic of O-H stretching vibrations. nih.gov Similarly, in other triazine derivatives, N-H stretching vibrations are typically observed in the 3330-3320 cm⁻¹ region. aip.org The carbonyl (C=O) stretching frequency is highly diagnostic, appearing in the range of 1721-1736 cm⁻¹ in certain 1,2,4-triazine (B1199460) derivatives. aip.org The presence of a cyano group (C≡N) is readily identified by its sharp absorption band, as seen at 2227 cm⁻¹ in a pyridotriazolopyrimidine derivative. aidic.it

Raman Spectroscopy , being more sensitive to non-polar bonds and symmetric vibrations, provides complementary information. It is especially useful for characterizing the vibrations of the heterocyclic core. Studies on related 3,5-diamino-1,2,4-triazines have identified strong Raman bands near 770 cm⁻¹ and 1330 cm⁻¹, which are assigned to the ring breathing vibration of the 1,2,4-triazine ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov Furthermore, a band of medium to strong intensity around 800 cm⁻¹ in the infrared spectra is attributed to an out-of-plane bending vibration of the substituted 1,2,4-triazine ring. nih.gov In the parent s-triazine molecule, Raman spectroscopy has been instrumental in studying its molecular vibrations and phase transitions under high pressure. aip.orgresearchgate.net

The combined use of IR and Raman spectroscopy is essential for a comprehensive vibrational analysis. For example, in the study of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), both FT-IR and FT-Raman spectroscopy were employed for its structural and vibrational characterization. preprints.org

The following tables summarize the characteristic vibrational frequencies observed for key functional groups and skeletal modes in pyrido[2,3-e] cdnsciencepub.comnih.govaip.orgtriazine and related heterocyclic systems. These assignments are based on experimental data from the literature and are supported by theoretical calculations where available.

Interactive Data Tables

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Pyrido[2,3-e] cdnsciencepub.comnih.govaip.orgtriazine Derivatives and Related Compounds

Wavenumber (cm⁻¹)IntensityVibrational ModeCompound Type/Functional GroupReference(s)
3543–3417Broad, Mediumν(O-H)Hydroxylated pyridotriazino-thiadiazines nih.gov
3450–3443Broadν(O-H)1,2,4-Triazine derivatives aip.org
3330–3320Mediumν(N-H)1,2,4-Triazine derivatives aip.org
3460, 3334, 3217-ν(N-H₂)Pyridopyrimidotriazine derivatives aidic.it
3063-ν(C-H) aromaticBis(phenanthro[9,10-e] cdnsciencepub.comnih.govaip.orgtriazines)
2227Sharp, Strongν(C≡N)Pyridotriazolopyrimidine derivatives aidic.it
1736Very Strongν(C=O) ester1,2,4-Triazine derivative mdpi.com
1721–1736Strongν(C=O)1,2,4-Triazine derivatives aip.org
1608Medium-Strongν(C=N)1,2,4-Triazine derivative mdpi.com
1623-ν(C=N)Pyridopyrimidotriazine derivatives aidic.it
1602, 1485-ν(C=C) aromaticBis(phenanthro[9,10-e] cdnsciencepub.comnih.govaip.orgtriazines)
~800Medium-Strongγ(C-H) out-of-planeSubstituted 1,2,4-triazine ring nih.gov

ν = stretching; γ = out-of-plane bending

Table 2: Characteristic Raman Active Frequencies for Pyrido[2,3-e] cdnsciencepub.comnih.govaip.orgtriazine Derivatives and Related Compounds

Wavenumber (cm⁻¹)IntensityVibrational ModeCompound Type/Functional GroupReference(s)
~1550-Ring Splitting Modesym-triazine aip.org
1340Strongνₐₛ(Φ)Triazolopyridine skeleton mdpi.com
~1330Strongνₐₛ(C-NH₂)3,5-Diamino-1,2,4-triazines nih.gov
766-770Strongνₛ(Φ)Triazolopyridine skeleton mdpi.com
~770StrongRing Breathing1,2,4-Triazine ring nih.gov
430-γ(Φ) waggingTriazolopyridine skeleton mdpi.com
191-τ(Φ) torsionTriazolopyridine skeleton mdpi.com

νₐₛ = asymmetric stretching; νₛ = symmetric stretching; γ = out-of-plane bending; τ = torsion; Φ = heterocyclic skeleton

Computational and Theoretical Chemistry Studies of Pyrido 2,3 E 1 2 3 Triazine Systems

Density Functional Theory (DFT) for Electronic Ground State Analysis

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Energetic Stability

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process would involve calculating the forces on each atom and adjusting their positions to minimize the total energy of the Pyrido[2,3-e] mdpi-res.comresearchgate.nettriazine molecule. The result would be a set of optimized bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's shape. Information on the energetic stability, such as its heat of formation, would also be derived from these calculations. However, specific optimized geometric parameters and energetic data for the parent Pyrido[2,3-e] mdpi-res.comresearchgate.nettriazine are not documented in the available literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. A detailed analysis for Pyrido[2,3-e] mdpi-res.comresearchgate.nettriazine would involve visualizing the spatial distribution of these orbitals and quantifying their energies. Unfortunately, no such analysis has been reported.

Molecular Electrostatic Potential (MESP) Surface Mapping

An MESP map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. An MESP map of Pyrido[2,3-e] mdpi-res.comresearchgate.nettriazine would be invaluable for predicting its intermolecular interactions and sites of reactivity. This information is currently unavailable.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Stability

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals." This method allows for the calculation of atomic charges, providing a more refined understanding of charge distribution than simpler methods. It also quantifies delocalization effects and hyperconjugative interactions, which contribute to molecular stability. A specific NBO analysis for Pyrido[2,3-e] mdpi-res.comresearchgate.nettriazine has not been found in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a computational method used to study the behavior of molecules in their electronic excited states. It is particularly useful for predicting and interpreting UV-Visible absorption spectra. A TD-DFT calculation on Pyrido[2,3-e] mdpi-res.comresearchgate.nettriazine would provide information on its electronic transition energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the orbitals involved in these transitions. This would allow for a theoretical prediction of its UV-Vis spectrum and a deeper understanding of its photophysical properties. Regrettably, no such theoretical studies have been published for this specific compound.

Elucidation of Electronic Absorption Spectra and Transitions

Time-dependent density functional theory (TD-DFT) is a cornerstone for interpreting the electronic absorption spectra of complex organic molecules, including fused triazine systems. nih.gov These calculations allow for the assignment of observed absorption bands in UV-Vis spectra to specific electronic transitions, such as π–π* and n–π* transitions. cuny.edu

For the closely related benzo[e] acs.orgnih.govsapub.orgtriazine system, TD-DFT calculations have been instrumental in understanding how substituents at the C(3) position influence the electronic structure. acs.orgnih.govresearchgate.net Studies show a significant effect of the C(3) substituent on the π–π*(1) transition energy. acs.orgnih.govresearchgate.net This is critical because the electronic properties, and thus the color and photophysical behavior, of these compounds can be finely tuned by altering the electron-donating or electron-withdrawing nature of the substituents. mdpi.com

In a study on fused acs.orgnih.govsapub.orgtriazines, TD-DFT computations were performed at the B3LYP/6-31G(d,p) level of theory using a polarizable continuous solvation model (PCM) to elucidate the origin of their electronic spectra. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) is key to this process, as these orbitals are the primary participants in electronic transitions. sapub.org For example, in benzotriazole (B28993) derivatives, strong absorption bands between 270 and 370 nm are typically assigned to n-π* transitions. researchgate.net The calculations can predict the energies of these transitions, which can then be correlated with experimental spectra.

Theoretical Prediction of Optical and Fluorescent Characteristics

Computational methods, particularly DFT and TD-DFT, are powerful tools for the a priori prediction of the optical and fluorescent properties of novel compounds. nih.gov These techniques can forecast emission wavelengths, identify the nature of excited states, and estimate the efficiency of light emission, guiding the design of new materials for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com

For instance, theoretical studies on chromophores linked to benzotriazole have successfully calculated UV-Vis absorption and fluorescence spectra, predicting the occurrence of excited-state intramolecular proton transfer (ESIPT), which results in fluorescence with a large Stokes shift. pku.edu.cn The calculations can reveal how the electron density shifts upon excitation. In many donor-acceptor systems based on triazines, the emission peaks exhibit a redshift (move to longer wavelengths) as the singlet excited state becomes more polar than the ground state, a phenomenon influenced by solvent polarity and intermolecular charge transfer (ICT) processes. nih.gov

Furthermore, quantum chemical calculations can predict crucial parameters like the HOMO-LUMO energy gap. A smaller energy gap often correlates with enhanced polarizability and significant nonlinear optical (NLO) properties. nih.gov These predictions are vital for developing advanced materials for optoelectronic applications.

Analysis of Stokes Shifts and Emission Behavior

The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is a critical parameter for fluorescent materials. Computational chemistry provides a framework for analyzing and predicting this phenomenon. Large Stokes shifts are often desirable to minimize self-absorption and improve detection sensitivity in fluorescence applications.

Theoretical calculations have been employed to investigate the Stokes shift in various triazine-based systems. For example, in a study of 1,8-naphthalimide (B145957) dyes linked to benzotriazole units, quantum chemical calculations suggested that a decrease in fluorescence was due to nonradiative deactivation pathways promoted by ESIPT within the benzotriazole components. researchgate.net The calculations can also indicate other deactivation pathways, such as intersystem crossing to a triplet state, by analyzing the phosphorescence properties. researchgate.net

In some cases, a twisted intramolecular charge-transfer (TICT) state has been identified through computational modeling as the species responsible for dual fluorescence or increased fluorescence in highly polar solvents. acs.org By calculating the potential energy surfaces of the ground and excited states, researchers can understand the mechanisms that lead to different emission behaviors and large Stokes shifts. pku.edu.cn

Semi-Empirical Quantum Chemical Methods (e.g., CNDO, MNDO)

Before the widespread adoption of DFT, semi-empirical quantum chemical methods like CNDO (Complete Neglect of Differential Overlap) and MNDO (Modified Neglect of Diatomic Overlap) were pivotal for studying large molecules where ab initio methods were computationally prohibitive. sapub.org These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. sapub.org

A key application of these methods to the pyrido[2,3-e] acs.orgnih.govsapub.orgtriazine system involved explaining the regioselectivity in the synthesis of its precursors. Specifically, CNDO and MNDO calculations were used to rationalize why the reaction of 3-fluoro-2-nitropyridine (B1302947) with hydrazine (B178648) hydrate (B1144303) yields 2-nitro-3-hydrazinopyridine, a crucial intermediate for the triazine ring, whereas the corresponding reaction with 3-chloro-2-nitropyridine (B1348776) proceeds differently.

The calculations of net charges (Q) and π-charges (q) using both CNDO and MNDO methods indicated that the site of nucleophilic attack was charge-controlled. The computed charge distributions correctly predicted the observed experimental outcomes, demonstrating the utility of these semi-empirical approaches in understanding reaction mechanisms.

Computational Approaches to Structure-Reactivity Relationships

Understanding how modifications to a molecule's structure affect its chemical reactivity is a central theme in chemistry. Computational methods provide quantitative insights into these structure-reactivity relationships (SAR). By calculating various electronic descriptors, researchers can predict how a molecule will behave in a chemical reaction.

For fused triazine systems, DFT calculations are commonly used to establish these relationships. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (Egap), chemical hardness (η), and the dipole moment. sapub.org A low HOMO-LUMO gap generally indicates higher reactivity. sapub.org

Studies on benzo[e] acs.orgnih.govsapub.orgtriazines have systematically investigated the electronic effects of different substituents at the C(3) position. acs.orgnih.govresearchgate.net These computational studies, augmented by spectroscopic data, show a clear correlation between the substituent's electronic properties (described by the Hammett constant σp) and the molecule's spectroscopic and electrochemical properties. acs.orgnih.govresearchgate.net For example, the fusion of different arene rings to the acs.orgnih.govsapub.orgtriazine core alters the electronic properties, which can be monitored by changes in calculated NMR chemical shifts and UV-vis absorption bands. mdpi.com This predictive power is crucial for designing molecules with specific reactivity for applications in materials science or medicinal chemistry. researchgate.net

Advanced Research Applications in Materials Science and Chemical Biology

Utility as Building Blocks for Organic Active Materials

The fused heterocyclic structure of pyrido[2,3-e] researchgate.netdtu.dkresearchgate.nettriazine derivatives makes them exceptional building blocks for a wide range of organic active materials. acs.orgbohrium.com The presence of multiple nitrogen atoms imparts specific electronic characteristics, rendering these systems π-deficient and thus effective electron acceptors. mdpi.com This property is fundamental in designing donor-acceptor (D-A) type molecules, which are crucial for many organic electronic applications. dtu.dk

Researchers utilize the triazine core as a foundational motif for creating more complex molecules with tailored properties. bohrium.com The structural rigidity and planarity of the fused ring system contribute to enhanced intermolecular interactions and charge transport capabilities. Synthetic strategies often involve the condensation of various 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with other molecules to construct novel pyrido[1,2-b] researchgate.netdtu.dkresearchgate.nettriazine systems. acs.orgnih.gov These compounds serve as precursors for materials used in organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net The isosteric relationship to the more common pyridine (B92270) and its congeners (pyrazine, pyrimidine) allows for fine-tuning of electronic properties, which can lead to improved catalyst stability and novel reactivities in catalytic transformations. acs.org

Development of Novel Chromophores and Luminescent Materials

The electron-accepting nature of the pyrido[2,3-e] researchgate.netdtu.dkresearchgate.nettriazine core makes it a prime candidate for incorporation into novel chromophores, which are molecules that absorb and emit light. When combined with electron-donating moieties, the resulting D-A structures can exhibit significant intramolecular charge transfer (ICT), a key mechanism for fluorescence and other photophysical phenomena. rsc.orgresearchgate.net

The development of such luminescent materials is critical for applications in electroluminescent devices and sensors. researchgate.networktribe.com Fused 1,2,4-triazine (B1199460) systems have been investigated as components of new chromophores that display a range of photophysical behaviors. nih.govresearchgate.net For example, multicomponent reactions have been employed to create libraries of imidazo[1,2-a]pyridines that fluoresce across a broad color spectrum, demonstrating the versatility of heterocyclic building blocks in generating functional dyes. nih.gov

A significant area of research is the development of materials that exhibit thermally activated delayed fluorescence (TADF). TADF emitters can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (rISC), enabling theoretically 100% internal quantum efficiency in OLEDs. dtu.dk

The pyrido[2,3-e] researchgate.netdtu.dkresearchgate.nettriazine architecture has been successfully integrated into D-A dyads to create efficient TADF emitters. dtu.dk In one study, a family of TADF emitters was developed using dihydrophenazasiline as the donor and a pyrido[2,3-b]pyrazine (B189457) (an isomer of pyrido[2,3-e] researchgate.netdtu.dkresearchgate.nettriazine) as the acceptor. dtu.dk These compounds showed intense TADF emission, and OLEDs fabricated with these molecules achieved an external quantum efficiency (EQE) of up to 9%. dtu.dk The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is facilitated by the D-A design. worktribe.com

Similarly, donor-acceptor molecules based on benzofuro[3,2-e]-1,2,4-triazine and benzothieno[3,2-e]-1,2,4-triazine acceptors connected to donors like 3,6-di-tert-butylcarbazole (B1356187) have been shown to display TADF when dispersed in a polymer matrix. rsc.orgresearchgate.net

Intriguingly, some D-A chromophores based on condensed 1,2,4-triazine systems can exhibit different luminescent properties depending on their physical state. rsc.orgresearchgate.net A phenomenon known as crystallization-induced phosphorescence has been observed in these materials. rsc.orgresearchgate.net

In a notable study, new D-A chromophores were synthesized using benzofuro[3,2-e]-1,2,4-triazine and benzothieno[3,2-e]-1,2,4-triazine as acceptors, connected to a carbazole (B46965) donor. rsc.orgresearchgate.net These specific derivatives displayed TADF activity when dispersed in a polymer matrix. However, when these same molecules were in a neat, microcrystalline film, they became phosphorescent at room temperature. rsc.orgresearchgate.net This switching of emission from TADF to room-temperature phosphorescence (RTP) is attributed to the restriction of molecular motion in the crystalline state, which suppresses non-radiative decay pathways and promotes phosphorescence. worktribe.com

Materials Exhibiting Thermally-Activated Delayed Fluorescence (TADF)

Application in Optoelectronic Devices, including Dye-Sensitized Solar Cells (DSSCs)

Pyrido[2,3-e] researchgate.netdtu.dkresearchgate.nettriazine and its isomers are valuable in the field of optoelectronics, particularly in the development of dye-sensitized solar cells (DSSCs). mdpi.comnih.gov DSSCs are a promising alternative to conventional silicon solar cells due to their low cost and simple fabrication. mdpi.com The efficiency of a DSSC is highly dependent on the properties of the sensitizer (B1316253) dye, which is responsible for absorbing solar energy. mdpi.com

The D-A structure inherent in many triazine derivatives is ideal for sensitizer dyes. The donor part enhances light absorption, while the acceptor part facilitates electron injection into the semiconductor (e.g., TiO₂) electrode. rsc.org Quantum calculations on 1,2,4-triazine derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the donor group, while the lowest unoccupied molecular orbital (LUMO) resides on the triazine and phenyl acceptor groups, confirming their suitability for DSSCs. nih.gov

In one example, pyrido[3,4-b]pyrazine-based sensitizers achieved a power conversion efficiency (PCE) of 6.20% in DSSCs using ionic-liquid electrolytes and demonstrated high stability under light soaking for 1000 hours. rsc.org Another study on porphyrin dyads linked by a 1,3,5-triazine (B166579) moiety reported PCEs of up to 5.28%. rsc.org The use of a cyanopyridine group, which is structurally related, as an acceptor and anchoring group has also been shown to be effective, yielding efficiencies of up to 4.02%. researchgate.net

Sensitizer BaseDevice Efficiency (PCE)Reference
Pyrido[3,4-b]pyrazine6.20% rsc.org
Triazine-linked Porphyrin Dyad5.28% rsc.org
Cyanopyridine Acceptor4.02% researchgate.net

This table presents the power conversion efficiencies (PCE) for DSSCs using sensitizers based on or related to the pyrido[2,3-e] researchgate.netdtu.dkresearchgate.nettriazine structure.

Investigation of Corrosion Inhibition Properties

Derivatives of pyrido-triazine have been investigated for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. researchgate.netacs.orgnih.gov The effectiveness of these organic compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. semanticscholar.org

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and functional groups. researchgate.netsemanticscholar.org These features allow the inhibitor molecules to interact with the metal surface. Studies using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net

For instance, a derivative named 3,8-bis(4-chlorophenyl)-2,6-dioxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-b] researchgate.netdtu.dkresearchgate.nettriazine-7,9-dicarbonitrile was found to be an effective corrosion inhibitor for steel in hydrochloric acid. researchgate.net Its inhibition efficiency increased with concentration, and the adsorption followed the Langmuir isotherm model. researchgate.net In a separate study, pyrido[2,3-d]pyrimidine (B1209978) derivatives showed high inhibition efficiency, with one compound reaching 94.15% effectiveness at a concentration of 200 ppm. researchgate.net

Inhibitor TypeMetalMediumMax Inhibition EfficiencyReference
Pyrido[1,2-b] researchgate.netdtu.dkresearchgate.nettriazine derivativeSteel1.0 M HClIncreases with concentration researchgate.net
Pyrido[2,3-d]pyrimidine derivativeMild Steel1.0 M H₂SO₄94.15% researchgate.net
2,4-Diamino-6-methyl-1,3,5-triazineMild Steel0.5 M HCl94.7% semanticscholar.org
Triazepine carboxylate derivativesMild Steel1.0 M HCl93.2% cumhuriyet.edu.tr

This table summarizes the performance of various triazine-related compounds as corrosion inhibitors under different conditions.

Q & A

What are the established synthetic methodologies for pyrido[2,3-e][1,2,4]triazine derivatives in academic research?

This compound derivatives are commonly synthesized via regioselective cyclocondensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with α,β-bifunctional compounds (e.g., aldehydes or ketones). This method leverages the nucleophilic (N-NH₂) group attacking the electrophilic carbon center of the bifunctional reagent, followed by cyclization . Advanced approaches include one-pot multi-component reactions , such as combining pyrido-triazine precursors with malononitrile and CH-acids under catalyst-free ethanol reflux, achieving spiroindenopyridotriazine derivatives with high atom economy .

How are structural ambiguities in pyrido-triazine derivatives resolved during characterization?

Structural elucidation relies on ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm regiochemistry and functional groups. For example, intermediates in Knoevenagel condensations are tracked via NMR chemical shifts (e.g., δ 146.18 ppm for C=N groups) . X-ray crystallography is critical for resolving tautomeric forms and stereochemical conflicts, particularly in spiro or fused derivatives .

What experimental strategies mitigate low yields in multi-component pyrido-triazine syntheses?

Low yields often arise from competing side reactions. Optimizing solvent polarity (e.g., ethanol vs. acetic acid) and temperature control (reflux vs. room temperature) can suppress byproducts. Catalyst-free conditions in ethanol have successfully achieved yields >80% for spiroindenopyridotriazines by minimizing side-adduct formation . Pre-activation of reagents (e.g., pre-forming enamines) also improves reaction efficiency .

How do researchers validate the anticancer mechanisms of pyrido-triazine derivatives?

Mechanistic studies employ HT-29 colon adenocarcinoma cells and zebrafish xenografts to assess cytotoxicity and mitochondrial membrane potential disruption via JC-1 staining . Comparative analyses with reference drugs (e.g., 5-fluorouracil) and flow cytometry for apoptosis markers (e.g., caspase-3 activation) are standard. For kinase inhibition, CDK2 enzymatic assays validate molecular docking predictions .

What computational tools reconcile contradictions in structure-activity relationships (SAR) of antimicrobial pyrido-triazines?

Discrepancies between in silico predictions and experimental bioactivity are addressed using molecular dynamics simulations to assess binding mode stability and ADMET profiling to account for bioavailability limitations. For example, antifungal activity discrepancies in alkylated derivatives were resolved by correlating docking scores (e.g., receptor tyrosine kinase interactions) with MIC values .

How is regioselectivity controlled in pyrido-triazine cyclocondensation reactions?

Regioselectivity is dictated by the electronic nature of substituents and reaction conditions. Electron-withdrawing groups on α,β-bifunctional reagents favor attack at the more electrophilic carbon. For example, 4-aryl-1,6-diaminopyridines selectively condense with ethyl cyanoacetate at the β-position under acidic conditions, guided by steric and electronic effects .

What advanced models evaluate the metabolic stability of pyrido-triazine-based drug candidates?

Microsomal stability assays (e.g., human liver microsomes) and CYP450 inhibition screens are critical. Zebrafish xenografts provide in vivo pharmacokinetic data, including absorption and toxicity profiles . Metabolite identification via LC-HRMS further clarifies degradation pathways, particularly for sulfonamide-linked derivatives .

How do researchers address solubility challenges in pyrido-triazine derivatives during biological testing?

Derivatization with polar auxiliaries (e.g., sulfonic acid groups) or formulation as prodrugs (e.g., phosphate esters) enhances aqueous solubility. For example, disodium salts of triazine sulfonates exhibit improved bioavailability in cell-based assays . Co-solvent systems (DMSO/PBS mixtures) are used for in vitro studies while maintaining <1% solvent concentrations to avoid cytotoxicity .

What mechanistic insights explain mitochondrial dysfunction induced by pyrido-triazines in cancer cells?

Pyrido-triazines disrupt mitochondrial function via ROS overproduction and cytochrome c release , triggering intrinsic apoptosis. In HT-29 cells, derivatives like MM-129 reduce ΔΨm by >50% within 24 hours, confirmed by JC-1 aggregation shifts from red to green fluorescence . Synergistic studies with ROS scavengers (e.g., NAC) validate this pathway .

How are synthetic intermediates in pyrido-triazine pathways characterized in real-time?

In situ NMR monitoring and HPLC-MS track intermediate formation. For example, Michael adducts in Knoevenagel reactions are identified via ¹³C NMR signals at δ 170.61 ppm (carbonyl carbons) . Quenching experiments and isotopic labeling (e.g., ¹⁵N-tagged amines) further elucidate transient species .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.